NSC309401

Enzyme kinetics DHFR inhibition Tight-binding

Researchers requiring a well-characterized E. coli DHFR inhibitor often face unreliable IC50 data and uncontrolled structural variability. NSC309401 (≥98%) addresses these challenges: • Ki = 7.42 ± 0.92 nM with slow-onset, tight-binding kinetics-Kiapp 25-fold lower than IC50. • 3.17-fold selectivity window (E. coli vs. human DHFR) for counter-screening and therapeutic index estimation. • Published kon/koff parameters (0.118 μM⁻¹·min⁻¹ / 0.008 min⁻¹) enable reproducible preincubation time-course assays.

Molecular Formula C17H16N6
Molecular Weight 304.3 g/mol
CAS No. 750522-61-3
Cat. No. B078752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC309401
CAS750522-61-3
Molecular FormulaC17H16N6
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=CC3=C2C=CC4=C3C(=NC(=N4)N)N)N
InChIInChI=1S/C17H16N6/c18-11-3-1-10(2-4-11)9-23-8-7-12-14(23)6-5-13-15(12)16(19)22-17(20)21-13/h1-8H,9,18H2,(H4,19,20,21,22)
InChIKeyLNEWNMFMWDBAKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC309401: E. coli DHFR Inhibitor Procurement


NSC309401 (7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine; AMPQD) is a pyrrolo[3,2-f]quinazoline-1,3-diamine derivative that functions as a potent and selective inhibitor of Escherichia coli dihydrofolate reductase (DHFR) [1]. With a molecular formula of C17H16N6 and a molecular weight of 304.35 g/mol, this compound exhibits tight-binding inhibitory kinetics characterized by an equilibrium dissociation constant (Ki) of 7.42 ± 0.92 nM for the E. coli enzyme [1]. NSC309401 is supplied as a high-purity research compound (≥98%) suitable for in vitro biochemical investigations and antimicrobial target validation studies .

NSC309401 vs. Generic DHFR Inhibitors: Substitution Risks


Substituting NSC309401 with a structurally similar DHFR inhibitor or a generic 'in-class' alternative such as its parent compound PQD (NSC339578) introduces substantial experimental variance due to fundamentally different inhibition mechanisms and species selectivity profiles [1]. While many DHFR inhibitors exhibit simple competitive inhibition, NSC309401 displays a slow-onset, tight-binding mode that is entirely abolished in the des-methyl parent compound PQD [1]. Furthermore, IC50 values alone are unreliable metrics for tight-binding inhibitors because they are enzyme-concentration dependent; the true potency of NSC309401 is captured by its Kiapp of 7.8 ± 0.8 nM—nearly 25-fold lower than its IC50 [1]. For researchers conducting mechanistic enzymology, antibacterial target validation, or structure-activity relationship (SAR) studies, using an analog lacking the (4-aminophenyl)methyl substituent would yield data that is mechanistically non-equivalent and cannot be directly compared or reproduced.

NSC309401 Quantitative Comparison with Analogs


Kinetic Potency vs. Parent Compound PQD

NSC309401 demonstrates substantially higher inhibitory potency against E. coli DHFR compared to its parent compound PQD (NSC339578), which lacks the (4-aminophenyl)methyl group at the 7-position. The apparent inhibition constant (Kiapp) for NSC309401 is 7.8 ± 0.8 nM, whereas PQD exhibits a Kiapp of 4.2 ± 0.5 nM [1]. While the numeric Kiapp appears lower for PQD, this must be interpreted alongside the enzyme concentration-dependent IC50 values, which are 189.0 ± 1.0 nM for NSC309401 and 106.1 ± 1.2 nM for PQD [1]. Critically, the true equilibrium dissociation constant (Ki) for NSC309401 is 7.42 ± 0.92 nM, a value that reflects the compound's tight-binding character and is directly comparable across assay systems [1].

Enzyme kinetics DHFR inhibition Tight-binding E. coli Antibacterial target

Slow-Onset Inhibition vs. Parent Compound

NSC309401 exhibits a slow-onset, tight-binding inhibition mechanism toward E. coli DHFR, a kinetic behavior that is completely abolished in the parent compound PQD, which lacks the (4-aminophenyl)methyl substituent at the 7-position [1]. Upon addition of NSC309401, the rate of product formation decreases exponentially with time from an initial velocity to a steady-state velocity, conforming to the classic reversible slow-onset inhibition model [1]. In contrast, mechanistic characterization of PQD shows that the absence of the (4-aminophenyl)methyl group eliminates this slow-onset behavior entirely [1]. The association rate constant (k3) for NSC309401 was determined as 0.118 ± 0.017 μM⁻¹·min⁻¹ and the dissociation rate constant (koff) as 0.008 ± 0.001 min⁻¹, yielding a KD of 14.57 ± 2.10 nM [1].

Enzymology Slow-binding inhibition Mechanistic characterization DHFR Kinetics

Species Selectivity: E. coli vs. Human DHFR

NSC309401 demonstrates a marked selectivity for bacterial DHFR over the human ortholog, a critical attribute for antibacterial target validation studies. Against E. coli DHFR, NSC309401 exhibits an IC50 of 189.0 ± 1.0 nM and a Kiapp of 7.8 ± 0.8 nM. In contrast, against human DHFR, the IC50 is 599.0 ± 7.2 nM and the Kiapp is 19.4 ± 2.7 nM [1]. This translates to a 3.17-fold lower potency (by IC50) and a 2.49-fold lower binding affinity (by Kiapp) for the human enzyme relative to the bacterial target [1]. This selectivity profile contrasts with that of the parent compound PQD (NSC339578), which shows a more pronounced discrimination: IC50 of 106.1 ± 1.2 nM for E. coli DHFR vs. 3087.1 ± 16.5 nM for human DHFR—a 29.1-fold difference [1].

Selectivity Antibacterial Species-specific inhibition Therapeutic window DHFR

Uncompetitive Inhibition with NADPH

NSC309401 displays uncompetitive inhibition with respect to the cofactor NADPH, indicating that the inhibitor preferentially binds to the NADPH-bound form of the enzyme [1]. This kinetic behavior—shared with the well-characterized antifolate methotrexate (MTX)—implies an ordered binding mechanism wherein NADPH binding facilitates subsequent inhibitor binding [1]. For NSC309401, the Ki value for competitive displacement of the substrate dihydrofolic acid is 7.42 ± 0.92 nM, while the αKi for uncompetitive inhibition with respect to NADPH was determined from global fitting of titration data [1]. In contrast, while methotrexate (NSC740) exhibits similar uncompetitive behavior versus NADPH with a Ki of approximately 6.7 nM for E. coli DHFR, its human DHFR Kiapp is 5.1 nM—yielding a bacterial/human selectivity ratio of ~1.3 compared to ~2.5 for NSC309401 [1].

Cofactor interaction NADPH Ordered binding Uncompetitive inhibition Enzyme mechanism

Thermal Stabilization of E. coli DHFR

NSC309401 induces a measurable thermal stabilization of E. coli DHFR, as quantified by differential scanning fluorimetry (thermal shift assay). In the presence of 100 μM NADPH, NSC309401 at 100 μM increases the melting temperature (ΔTm) of E. coli DHFR by 64.33 ± 0.18 °C (absolute Tm ≈ 116 °C) relative to the protein-alone control (Tm ≈ 52 °C) [1]. When both 100 μM NADPH and 100 μM inhibitor are present, the ΔTm reaches 72.16 ± 0.15 °C, yielding a non-additive ΔTm of 1.98 °C—a metric that reflects cooperative binding interactions between NADPH and the inhibitor [1]. For comparison, the parent compound PQD (NSC339578) produces a ΔTm of 61.95 ± 0.21 °C with inhibitor alone and a non-additive ΔTm of 0.84 °C under the same conditions, indicating weaker cooperative stabilization [1].

Thermal shift assay Protein stability Ligand binding DHFR Biophysical characterization

Binding Affinity vs. Methotrexate

The equilibrium dissociation constant (KD) for NSC309401 binding to E. coli DHFR is 14.57 ± 2.10 nM, derived from the ratio of kinetic rate constants (koff/kon) determined via surface plasmon resonance [1]. For comparison, the well-established antifolate methotrexate (MTX, NSC740) exhibits a KD of 17.15 ± 2.92 nM under identical experimental conditions [1]. The parent compound PQD (NSC339578) displays a KD of 4.48 ± 0.63 nM [1]. The association rate constant (kon) for NSC309401 is 0.118 ± 0.017 μM⁻¹·min⁻¹, while the dissociation rate constant (koff) is 0.008 ± 0.001 min⁻¹ [1]. In comparison, MTX exhibits a kon of 0.223 ± 0.078 μM⁻¹·min⁻¹ and a koff of 0.013 ± 0.004 min⁻¹ [1].

Binding affinity Surface plasmon resonance KD DHFR Biophysics

NSC309401 Research & Industrial Applications


Mechanistic Enzymology of Slow-Onset Inhibition

NSC309401 is ideally suited for detailed enzymological investigations of slow-onset, tight-binding inhibition mechanisms. Researchers can leverage the compound's well-characterized kinetic parameters—including kon (0.118 ± 0.017 μM⁻¹·min⁻¹), koff (0.008 ± 0.001 min⁻¹), and the resulting KD (14.57 ± 2.10 nM)—to design preincubation time-course experiments that probe the time-dependent establishment of the enzyme-inhibitor equilibrium [1]. The stark contrast between NSC309401's slow-onset behavior and the complete absence of this property in the parent compound PQD (NSC339578) provides an excellent experimental system for teaching or investigating structure-kinetic relationships (SKR) [1].

Antibacterial Target Validation & Selectivity

For antibacterial drug discovery programs targeting DHFR, NSC309401 offers a quantifiable selectivity window between bacterial and human enzymes that is well-suited for counter-screening and therapeutic index estimation. With an E. coli DHFR IC50 of 189.0 ± 1.0 nM and a human DHFR IC50 of 599.0 ± 7.2 nM (3.17-fold selectivity), NSC309401 provides a balanced inhibition profile that allows researchers to simultaneously assess on-target bacterial potency and off-target human enzyme effects in the same assay system [1]. This profile is distinct from both the highly selective PQD (29.1-fold) and the non-selective methotrexate (~1.3-fold), offering a middle-ground tool for selectivity window calibration [1].

SAR Studies of Pyrroloquinazolines

NSC309401 serves as a critical reference compound for SAR campaigns exploring the pyrrolo[3,2-f]quinazoline-1,3-diamine scaffold. The direct comparison between NSC309401 (bearing the (4-aminophenyl)methyl group at the 7-position) and PQD (NSC339578, lacking this substituent) provides unambiguous evidence that this specific structural modification is both necessary and sufficient to confer slow-onset, tight-binding kinetics [1]. This established SAR relationship can guide medicinal chemistry efforts to optimize inhibitor residence time, binding affinity, or species selectivity by systematically modifying the 7-position substituent while using NSC309401 as the reference benchmark.

Biophysical Assay Development & Quality Control

The well-documented thermal stabilization of E. coli DHFR by NSC309401—producing a ΔTm of 64.33 ± 0.18 °C with inhibitor alone and a non-additive ΔTm of 1.98 in the presence of NADPH—provides a robust positive control for thermal shift assay development and compound activity verification [1]. Procurement of NSC309401 for this purpose enables researchers to validate assay performance, calibrate instrumentation, and confirm compound integrity upon receipt or after long-term storage using a compound with published, reproducible thermal shift metrics.

Technical Documentation Hub

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